

Physical and chemical characteristics of 2-Aminobenzimidazole

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Compound of Interest

Compound Name: 2-Aminobenzimidazole

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2-Aminobenzimidazole: A Core Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Aminobenzimidazole is a heterocyclic aromatic organic compound that has garnered significant attention in the fields of medicinal chemistry and drug development.[1][2] As a privileged scaffold, its rigid bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling potent and selective interactions with a variety of biological targets.[2][3] This guide provides a comprehensive overview of the physical, chemical, and biological characteristics of **2-aminobenzimidazole**, offering valuable insights for its application in research and drug discovery.

Core Physical and Chemical Characteristics

2-Aminobenzimidazole is typically a white to light yellow or beige crystalline powder or flakes.[4][5] It is slightly soluble in water and soluble in various organic solvents such as DMSO, acetone, chloroform, and ethyl acetate.[4][6]

Quantitative Physicochemical Data

The key physicochemical properties of **2-aminobenzimidazole** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ N ₃	[4][7]
Molecular Weight	133.15 g/mol	[4][7]
Melting Point	226-230 °C (lit.)	[4][8]
Boiling Point	~235.67 - 368.9 °C (estimates vary)	[4][9][10]
pKa	~7.5 / 11.41 (Predicted)	[4][11]
LogP	0.78	[9]
Water Solubility	<1 g/L (Slightly soluble)	[4][5]
Appearance	White powder; Plates (in water); Yellow to beige crystalline powder, crystals or flakes	[4][5][7]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **2-aminobenzimidazole**. Key spectral data are outlined below.

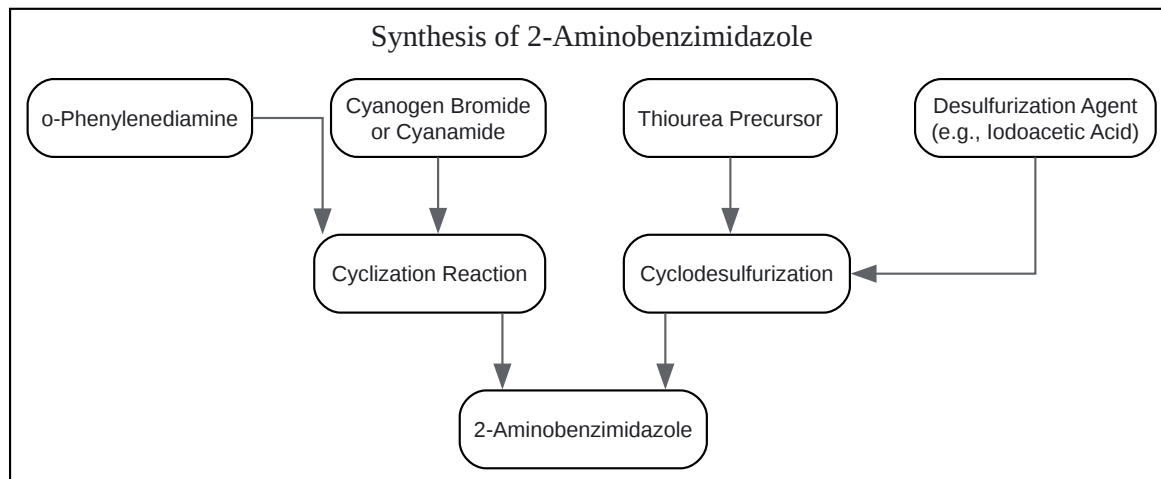
Technique	Key Features and Wavelengths/Shifts	Source(s)
UV-Vis	Absorption maxima in ethanol at 283, 243, and 212 nm. In water, maxima are at 280, 244, and 204 nm.	[12][13]
Infrared (IR)	The IR spectrum shows a characteristic band for the imine group (C=N) around 1495 cm ⁻¹ and bands for C-H stretching around 3242-3300 cm ⁻¹ .	[7][14]
¹ H NMR	Spectral data available in various databases.	[7]
Mass Spec (MS)	Mass spectrometry data (GC-MS, MS-MS, LC-MS) are available for structural confirmation.	[7]

Synthesis and Chemical Reactivity

The synthesis of the **2-aminobenzimidazole** core is a fundamental step in the development of its derivatives.

General Synthesis

A common and established method for synthesizing **2-aminobenzimidazole** involves the cyclization of o-phenylenediamine with cyanogen bromide or cyanamide.[4][5] Another prevalent strategy is the cyclodesulfurization of a pre-formed thiourea, which can be achieved using various desulfurization agents.[2] More recently, methods involving palladium-catalyzed or cobalt-catalyzed reactions have also been developed.[15]



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Caption: General synthetic pathways to **2-aminobenzimidazole**.

Detailed Experimental Protocol: Synthesis via Cyanogen Bromide

The following protocol is adapted from literature descriptions for the synthesis of **2-aminobenzimidazole** from o-phenylenediamine.[5]

- Suspension: Suspend o-phenylenediamine (4.2 g, 0.039 mol) in a suitable volume of water.
- Addition: Add cyanogen bromide (3.5 g, 0.033 mol) to the suspension in small portions while shaking or stirring.
- Reaction: An exothermic reaction occurs, and the product begins to precipitate. Continue stirring until the reaction is complete.
- Isolation: Filter the resulting solid product.
- Purification: Recrystallize the crude product from hot water or an ethanol-water mixture to yield pure **2-aminobenzimidazole** as plates.[5][7]

Chemical Reactivity

2-Aminobenzimidazole exhibits reactivity characteristic of both its amino group and the imidazole ring system.

- **Reaction with Acids:** As a base, it readily neutralizes acids in exothermic reactions to form salts.[5][7]
- **Alkylation and Acylation:** The nitrogen atoms in the ring and the exocyclic amino group can undergo alkylation and acylation reactions, which is fundamental to creating diverse derivative libraries. For instance, reaction with alkyl carbonohalidates yields alkyl benzimidazole-2-carbamates, a core structure in many anthelmintic drugs.
- **Incompatibilities:** It may be incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, anhydrides, and acid halides.[4][5] It can also react with strong reducing agents to generate flammable hydrogen gas.[4][5]

Role in Drug Discovery and Development

The **2-aminobenzimidazole** scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[2][3]

Antiparasitic Agents

This scaffold is central to the development of drugs against several parasitic diseases:

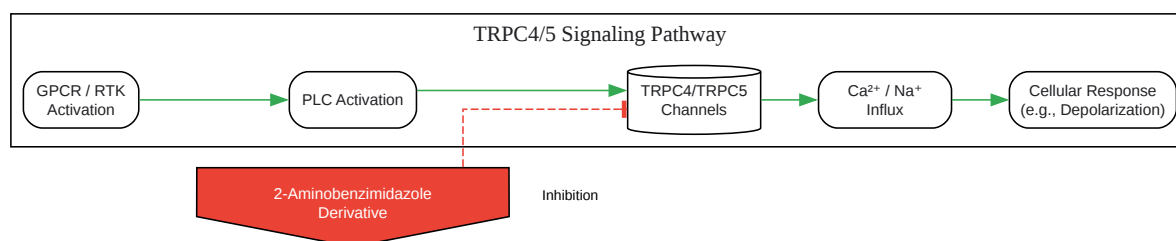
- **Leishmaniasis and Chagas Disease:** Hit-to-lead optimization programs have identified **2-aminobenzimidazole** derivatives with potent activity against *Leishmania donovani* and *Trypanosoma cruzi*. [16][17] These efforts focus on improving metabolic stability and oral bioavailability while maintaining potency.[16]
- **Malaria:** Novel derivatives have shown potent antimalarial activity, including against drug-resistant strains of *Plasmodium falciparum*. [18]

Ion Channel Modulators

Derivatives of **2-aminobenzimidazole** have been identified as potent and selective inhibitors of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5.[19]

These channels are involved in regulating calcium influx and are implicated in various physiological and pathological processes.

- Mechanism of Action: The aminobenzimidazole derivatives inhibit TRPC4- and TRPC5-mediated currents when applied extracellularly.[19] This inhibition is independent of the channel's mode of activation. The amino group at position 2 is crucial for this activity.[19]



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Caption: Inhibition of the TRPC4/5 signaling pathway.

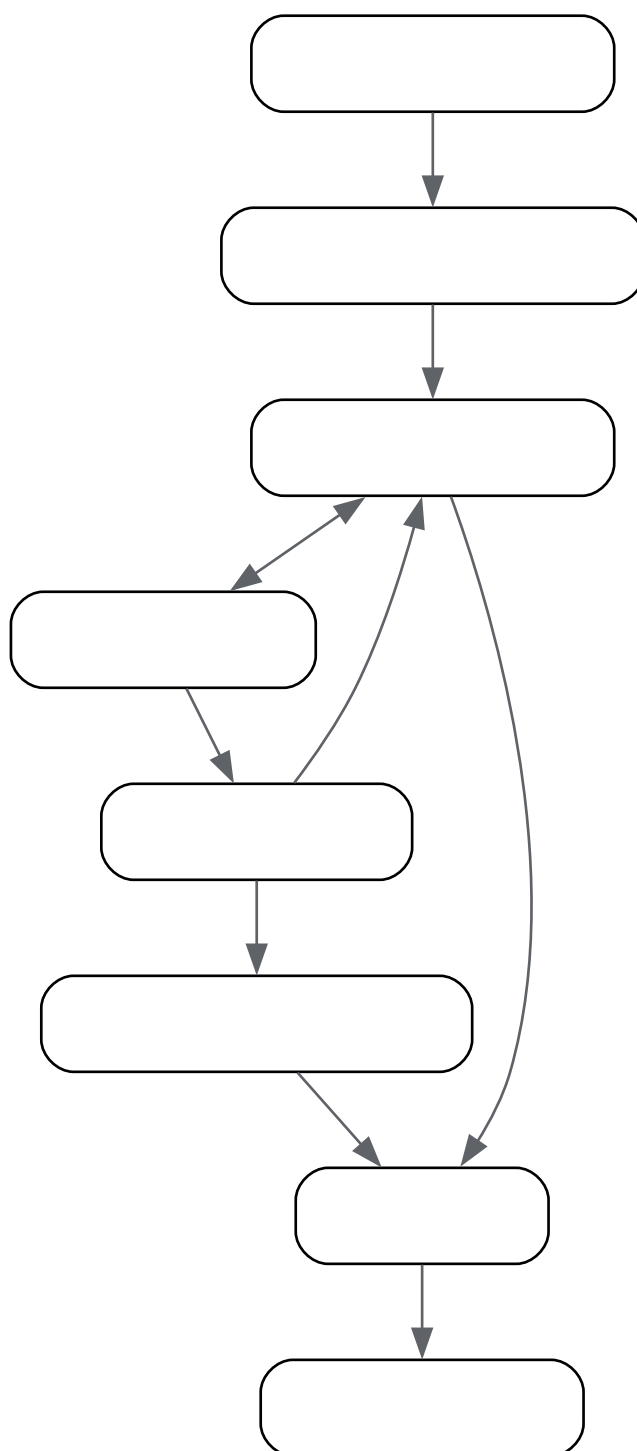
Other Therapeutic Areas

The versatility of the **2-aminobenzimidazole** scaffold has led to its exploration in numerous other areas, including as:

- Antiviral agents (e.g., against Hepatitis C Virus IRES).[11]
- Antibacterial agents.[3]
- Anticancer and antitumoral agents.[2][3]
- H1-antihistamines for potential insomnia treatment.[9]

Experimental Workflow for Drug Discovery

The discovery and optimization of **2-aminobenzimidazole**-based drug candidates typically follow a structured workflow, from initial screening to in vivo evaluation.



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Caption: Drug discovery workflow for **2-aminobenzimidazoles**.

Conclusion

2-Aminobenzimidazole is a molecule of profound importance in contemporary chemical biology and drug discovery. Its straightforward synthesis, versatile reactivity, and favorable structural properties make it an exemplary scaffold for generating diverse chemical libraries. The proven success of its derivatives across a wide range of therapeutic areas, from antiparasitic to ion channel modulation, ensures that **2-aminobenzimidazole** will remain a focal point of research and development for the foreseeable future. This guide provides the foundational knowledge required for scientists to effectively harness the potential of this remarkable chemical entity.

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